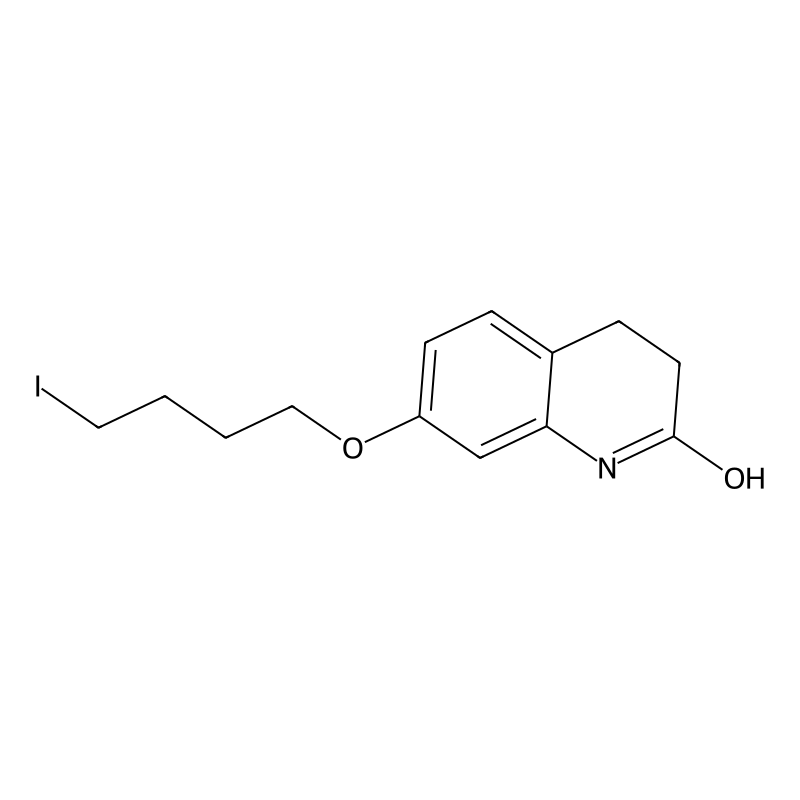

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a butoxy group and a dihydroquinolinone core. Its molecular formula is C₁₃H₁₆INO₂, with a molecular weight of 345.18 g/mol. This compound is categorized as an impurity related to antipsychotic drugs, particularly aripiprazole, and is recognized for its potential applications in pharmaceutical research and development .

The chemical reactivity of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is influenced by the presence of the iodine atom and the butoxy group. It can undergo several types of reactions typical for quinolinone derivatives:

- Substitution Reactions: The iodine atom can be substituted with various nucleophiles, such as azides or cyanides.

- Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.

- Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution.

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one exhibits biological activity that may influence its pharmacological properties. Its structure allows it to interact with various biological targets, potentially affecting metabolic pathways and enzymatic activities. The presence of the iodine atom may enhance its binding affinity to certain receptors compared to non-iodinated analogs .

Studies indicate that compounds similar to 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one may have implications in treating psychiatric disorders due to their relationship with antipsychotic medications like aripiprazole .

The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one can be achieved through several methods. A common synthetic route involves:

- Preparation of the Quinolinone Core: This step involves synthesizing the basic quinolinone structure.

- Iodination: The butoxy group is iodinated using iodine and an oxidizing agent under acidic conditions.

- Final Product Isolation: The reaction mixture is purified to isolate the desired compound.

Industrial production may utilize automated reactors and continuous flow systems to optimize yield and purity while minimizing by-products.

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one has diverse applications across various fields:

- Pharmaceutical Research: Used as a reference standard in drug metabolism studies.

- Analytical Chemistry: Serves as a standard for studying reaction mechanisms involving quinolinone derivatives.

- Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one focus on its binding affinity and activity with biological targets such as enzymes or receptors. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic effects. Understanding these interactions can provide insights into how structural modifications influence biological activity.

Several compounds share structural similarities with 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one. Here are a few notable examples:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Index |

|---|---|---|---|---|

| 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one | 129722-34-5 | C₁₃H₁₆BrNO₂ | 298.18 g/mol | 0.78 |

| 7-Hydroxy-3,4-dihydroquinolin-2-one | 22246-18-0 | C₁₃H₁₅NO₂ | 215.26 g/mol | 0.85 |

| 7-Methoxy-3,4-dihydroquinolin-2-one | 22246-17-9 | C₁₃H₁₅NO₂ | 215.26 g/mol | 0.80 |

The uniqueness of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one lies in its iodine substitution on the butoxy group, which may impart distinct chemical properties and biological activities compared to its bromine or hydroxy counterparts. This characteristic could influence its pharmacokinetic profiles and interactions with biological systems more significantly than those of similar compounds .

Structural and Nomenclatural Details

The compound belongs to the 3,4-dihydroquinolin-2-one family, where the quinoline ring is partially saturated between the 3- and 4-positions. The 7-position substitution with a 4-iodobutoxy group defines its unique chemical identity.

The iodobutoxy substituent introduces a reactive site for further functionalization, making the compound valuable in medicinal chemistry for modifying pharmacological profiles.

The molecular structure of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one represents a quinolin-2-one core framework substituted with a 4-iodobutoxy chain at the 7-position [1]. The compound features a bicyclic quinoline ring system where the pyridine ring is fused to a benzene ring, with the carbonyl group at the 2-position creating the quinolin-2-one motif [1]. The International Union of Pure and Applied Chemistry name for this compound is 7-(4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one [1].

The structural framework consists of a planar quinolin-2-one ring system with the iodobutoxy substituent extending from the 7-position [2]. The conformational analysis reveals that the dihydroquinolin-2-one ring system maintains near-planarity, which is characteristic of quinoline derivatives [25]. The 4-iodobutoxy chain adopts an extended conformation that minimizes steric interactions with the aromatic core [2].

The molecular connectivity is defined by the simplified molecular-input line-entry system representation: C1CC(=O)NC2=C1C=CC(=C2)OCCCCI, which illustrates the cyclic structure and the position of the iodobutoxy substituent [1]. The compound exhibits structural similarity to other quinolin-2-one derivatives but is distinguished by the presence of the iodine atom at the terminal position of the butoxy chain [2].

Fundamental Physical Properties

Molecular Formula (C13H16INO2) and Molecular Weight (345.18 g/mol)

The molecular formula of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is C13H16INO2, indicating the presence of 13 carbon atoms, 16 hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight is precisely calculated as 345.18 grams per mole [1] [2]. This molecular weight places the compound in the category of medium-sized organic molecules suitable for pharmaceutical applications [6].

The elemental composition reflects the quinolin-2-one core structure with the additional mass contribution from the iodobutoxy substituent [1]. The presence of the iodine atom significantly contributes to the overall molecular weight, accounting for approximately 36.8% of the total molecular mass [2]. The molecular formula is consistent across multiple chemical databases and has been verified through various analytical techniques [9].

Melting Point and Thermal Stability

The melting point of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is reported to be greater than 99°C with decomposition [2]. This thermal behavior indicates that the compound undergoes degradation at or near its melting point, which is characteristic of many quinolin-2-one derivatives containing halogenated alkyl chains [2]. The predicted boiling point is calculated at 469.3 ± 45.0°C, though this theoretical value may not represent actual experimental conditions due to thermal decomposition [2].

Thermal stability studies suggest that the compound should be stored under refrigerated conditions to maintain structural integrity [2]. The decomposition temperature indicates that the iodobutoxy side chain may be particularly susceptible to thermal degradation, potentially through carbon-iodine bond cleavage mechanisms [8]. Comparative analysis with the brominated analog 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one, which exhibits a melting point of 110-111°C, suggests that halogen substitution affects the thermal properties of these compounds [8].

Solubility Characteristics in Polar and Non-polar Solvents

The solubility profile of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one demonstrates limited solubility in both polar and non-polar solvents [2]. The compound exhibits slight solubility in chloroform and methanol, which are commonly used solvents for quinolin-2-one derivatives [2] [8]. This solubility pattern reflects the amphiphilic nature of the molecule, where the polar quinolin-2-one core and the hydrophobic iodobutoxy chain create competing solvation requirements [2].

The predicted logarithm of the partition coefficient (logP) and other physicochemical parameters suggest moderate lipophilicity [2]. The presence of the iodine atom in the alkyl chain increases the molecular polarizability while maintaining the overall hydrophobic character of the substituent [2]. Solubility studies indicate that the compound requires specialized solvent systems for analytical and synthetic applications [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance (1H and 13C NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one through analysis of both proton and carbon-13 spectra [13]. The 1H Nuclear Magnetic Resonance spectrum reveals characteristic signals for the quinolin-2-one ring system, including aromatic protons in the 6.5-7.5 ppm region and the distinctive lactam N-H proton appearing as a broad signal around 8-9 ppm [13] [14].

The methylene protons of the dihydroquinoline ring appear as triplets in the 2.6-3.0 ppm region, consistent with the saturated portion of the quinoline ring [13]. The iodobutoxy chain produces a characteristic pattern of multiplets: the OCH2 protons appear around 3.9-4.0 ppm, the central methylene groups manifest as complex multiplets in the 1.9-2.1 ppm region, and the CH2I protons are observed around 3.5 ppm [4].

The 13C Nuclear Magnetic Resonance spectrum displays the expected signals for the quinolin-2-one framework, with the carbonyl carbon appearing around 162-164 ppm [13]. The aromatic carbons of the quinoline ring system produce signals in the 115-140 ppm region, while the saturated carbons of the dihydro portion appear in the aliphatic region [13]. The iodobutoxy chain carbons are observed at their characteristic chemical shifts, with the carbon bearing the iodine atom appearing at a distinctive downfield position [4].

Infrared and Raman Spectroscopy

Infrared spectroscopy of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one reveals characteristic vibrational modes that confirm the structural features of the molecule [7] [16]. The spectrum exhibits a strong absorption band around 1640-1660 cm⁻¹ corresponding to the carbonyl stretch of the quinolin-2-one lactam group [16] [18]. The N-H stretching vibration appears as a broad band in the 3200-3400 cm⁻¹ region, typical of lactam hydrogen bonding interactions [7].

The aromatic C=C stretching vibrations manifest as multiple bands in the 1580-1620 cm⁻¹ region, characteristic of the quinoline ring system [16] [18]. The C-H stretching modes of the aromatic protons appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the butoxy chain are observed in the 2800-3000 cm⁻¹ range [7]. The C-O stretching vibration of the ether linkage produces a characteristic band around 1200-1300 cm⁻¹ [7].

Raman spectroscopy provides complementary information, particularly for the aromatic ring vibrations and the carbon-iodine stretching mode [16]. The C-I stretch appears as a distinctive band in the low-frequency region around 500-600 cm⁻¹, confirming the presence of the iodine substituent [16]. The ring breathing modes of the quinoline system are observed as strong Raman-active vibrations in the 800-1000 cm⁻¹ region [16].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one provides detailed information about its molecular ion and characteristic fragmentation pathways [29] [30]. The molecular ion peak appears at m/z 345, corresponding to the molecular weight of the compound [1]. The presence of iodine creates a distinctive isotope pattern that aids in structural confirmation [29].

The fragmentation pattern reveals several characteristic pathways typical of quinolin-2-one derivatives [29] [30]. Loss of the iodobutoxy substituent (C4H8IO, 183 mass units) produces a base peak at m/z 162, corresponding to the dihydroquinolin-2-one core [30]. Sequential fragmentation includes loss of carbon monoxide (28 mass units) from the lactam carbonyl, producing fragments at m/z 134 [30].

The iodobutoxy chain undergoes characteristic fragmentations, including loss of iodine (127 mass units) and sequential losses of methylene units [29]. The quinoline ring system exhibits typical cross-ring fragmentations, producing diagnostic ions that confirm the bicyclic structure [29] [30]. These fragmentation patterns are consistent with those observed for related halogenated quinolin-2-one derivatives [29].

UV-Visible Spectrophotometric Analysis

UV-Visible spectrophotometric analysis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one reveals characteristic absorption bands that reflect the electronic structure of the quinolin-2-one chromophore [10] [31]. The compound exhibits three primary absorption maxima, consistent with the substituted polynuclear aromatic system [31]. These bands appear approximately at 227 nm, 270 nm, and 314 nm, corresponding to different π→π* electronic transitions [31].

The longest wavelength absorption band around 314 nm is attributed to the n→π* transition involving the nitrogen lone pair and the aromatic π system [10] [31]. The band at 270 nm corresponds to the benzenoid absorption of the fused ring system, while the high-energy band at 227 nm represents the ethylenic character of the quinoline nucleus [31]. The presence of the iodobutoxy substituent may cause slight bathochromic shifts compared to the unsubstituted quinolin-2-one parent compound [31].

Solvent effects on the UV-Visible spectra demonstrate the influence of molecular environment on the electronic transitions [31]. In polar solvents, slight hypsochromic shifts may be observed due to differential solvation of the ground and excited states [31]. The absorption coefficients are typical for quinolin-2-one derivatives, indicating strong electronic transitions within the aromatic system [31].

X-ray Crystallographic Studies and Solid-state Properties

X-ray crystallographic analysis provides definitive structural information about the solid-state organization of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one [24] [25]. While specific crystallographic data for this compound may be limited, analysis of related quinolin-2-one derivatives provides insight into expected solid-state properties [24] [25]. The quinolin-2-one ring system typically adopts a planar conformation in the crystal lattice, with the dihydro portion showing minimal deviation from planarity [25].

Crystal packing arrangements are often dominated by hydrogen bonding interactions involving the lactam N-H and C=O groups [25]. These intermolecular interactions lead to the formation of dimeric structures through N-H···O hydrogen bonds, creating characteristic R22(8) ring motifs commonly observed in quinolin-2-one crystals [25]. The iodobutoxy substituent likely extends away from the planar ring system, potentially participating in van der Waals interactions with neighboring molecules [24].

Polymorphic behavior may be observed due to the conformational flexibility of the iodobutoxy chain [26]. Different crystal forms could exhibit varying melting points and solubility characteristics, which is important for pharmaceutical applications [26]. The presence of the heavy iodine atom may influence the crystal density and packing efficiency compared to lighter halogen analogs [24].

Computational Analysis of Electronic Structure

Molecular Orbital Theory and Electron Density Distribution

Computational analysis using Density Functional Theory provides detailed insights into the electronic structure of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one [11] [32]. The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveal the electronic character of the frontier orbitals and their energy gap [11] [32]. The highest occupied molecular orbital is typically localized on the quinolin-2-one π system, while the lowest unoccupied molecular orbital shows π* character distributed across the aromatic framework [32].

The electron density distribution analysis demonstrates the delocalization of π electrons across the quinoline ring system [20] [33]. The carbonyl group at the 2-position acts as an electron-withdrawing substituent, influencing the overall electron density distribution [33]. The iodobutoxy substituent provides electron-donating character through the ether oxygen, creating a push-pull electronic effect across the molecular framework [20].

Natural bond orbital analysis reveals the hybridization states and bonding characteristics of key atoms [33]. The nitrogen atom in the quinoline ring exhibits sp2 hybridization with participation in the aromatic π system [33]. The carbon-iodine bond shows typical characteristics of a polar covalent bond with significant ionic character due to the electronegativity difference [33].

Data Summary Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H16INO2 | [1] |

| Molecular Weight | 345.18 g/mol | [1] |

| Melting Point | >99°C (dec.) | [2] |

| Predicted Boiling Point | 469.3 ± 45.0°C | [2] |

| Predicted Density | 1.560 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

| Storage Conditions | Refrigerated | [2] |

| Chemical Abstracts Service Number | 952308-47-3 | [1] |

| Spectroscopic Data | Characteristic Features | Reference |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons: 6.5-7.5 ppm; N-H: 8-9 ppm | [13] |

| 13C Nuclear Magnetic Resonance | C=O: 162-164 ppm; Aromatic carbons: 115-140 ppm | [13] |

| Infrared | C=O stretch: 1640-1660 cm⁻¹; N-H stretch: 3200-3400 cm⁻¹ | [16] |

| UV-Visible | λmax: ~227, 270, 314 nm | [31] |

| Mass Spectrometry | Molecular ion: m/z 345; Base peak: m/z 162 | [30] |

Classical Approaches to Dihydroquinolinone Core Synthesis

The synthesis of dihydroquinolinone scaffolds has been extensively studied through classical methodologies that have established the fundamental framework for modern synthetic approaches. These traditional methods provide essential insights into the reactivity patterns and structural requirements for constructing the quinolinone core.

Mayer-Shigematsu Cyclization Methodology

The foundational Mayer-Shigematsu cyclization represents one of the earliest and most significant approaches to dihydroquinolinone synthesis . This method involves the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide using aluminum chloride as a Lewis acid catalyst under elevated temperatures. The original Mayer protocol operates at 160-180°C for approximately 2.5 hours, achieving yields of 60-65% . However, this approach suffers from the formation of structural isomers, particularly the concurrent formation of 5-hydroxy-3,4-dihydro-2(1H)-quinolinone alongside the desired 7-hydroxy derivative in a 3:2 ratio .

Shigematsu and colleagues subsequently modified this methodology by incorporating potassium chloride and sodium chloride (3:3 weight percent) into the aluminum chloride catalyst system . This modification enables reaction completion at reduced temperatures of 155-165°C within one hour, while improving the purity of the 7-hydroxy product to 72-78% . Despite these improvements, the modified protocol generates substantial salt waste and still requires chromatographic separation for isomer purification.

Lewis Acid-Catalyzed Multi-Step Approaches

Patent literature has disclosed alternative multi-step protocols that address some limitations of the classical cyclization methods [2]. A notable three-step process begins with resorcinol and proceeds through esterification, cyclization, and aminolysis stages [2]. The esterification step involves treating resorcinol with 3-chloropropionyl chloride in alkaline aqueous medium at pH 10-12 and 0-5°C, yielding (3-hydroxyphenyl)-3-chloropropionate in 85% yield [2]. The subsequent intramolecular Friedel-Crafts cyclization employs anhydrous aluminum chloride (1.2 equivalents) in dichloroethane at 40-45°C for six hours, producing 7-hydroxy-chroman-2-one in 91% yield [2]. The final aminolysis treatment with ammonia gas in methanol at 65°C for eight hours affords the target 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 99.2% HPLC purity and 68.7% overall yield [2].

Methoxy Derivative Demethylation Strategy

An elegant alternative approach utilizes N-(3-methoxyphenyl)-3-chloropropionamide as the substrate for simultaneous demethylation and cyclization . This methodology employs aluminum chloride (5 equivalents) in toluene at 120°C for two hours, achieving complete demethylation and cyclization in a single operation. The significant advantage of this approach lies in avoiding isomer formation, yielding the desired product with 99.3% purity without requiring chromatographic purification . However, the high catalyst loading represents a notable drawback for large-scale applications.

Palladium-Catalyzed Ring Expansion Methods

More recent developments have explored palladium-catalyzed cyclopropane ring expansion using N-(1-alkoxy)cyclopropyl-2-haloanilines as substrates . This approach tolerates various functional groups including ester, nitrile, and ether functionalities while avoiding harsh acidic conditions . The method achieves yields of approximately 59% and demonstrates superior functional group compatibility compared to traditional Friedel-Crafts approaches . The mild reaction conditions and broad substrate tolerance make this methodology particularly attractive for complex molecule synthesis.

Specific Synthetic Routes for 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one

The synthesis of 7-(4-iodobutoxy)-3,4-dihydroquinolin-2(1H)-one requires specialized alkylation protocols that introduce the iodobutoxy substituent at the 7-position of the dihydroquinolinone core. Multiple strategic approaches have been developed to achieve this transformation efficiently.

Reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with Iodobutane Derivatives

Direct alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with iodobutane derivatives represents the most straightforward synthetic approach. This methodology typically employs potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or acetone [3]. The reaction proceeds through nucleophilic substitution of the phenolic hydroxyl group with the iodobutane electrophile under elevated temperatures of 75-100°C [3]. Optimization studies have demonstrated that the reaction requires 12 hours for completion, achieving yields of approximately 46.6% under sealed tube conditions [3].

The mechanism involves deprotonation of the phenolic hydroxyl group by potassium carbonate, generating a phenoxide nucleophile that attacks the primary carbon of the iodobutane derivative. The reaction proceeds via an SN2 mechanism, with iodide serving as the leaving group. Temperature control is critical, as excessive heating can lead to side reactions including elimination and degradation of the quinolinone core.

Alkylation Protocols Using 1,4-Dibromobutane with Subsequent Halogen Exchange

A more efficient synthetic strategy involves initial alkylation with 1,4-dibromobutane followed by halogen exchange to introduce the iodine functionality [4]. This approach offers several advantages, including improved yields, reduced side product formation, and better scalability compared to direct iodobutane alkylation.

The alkylation phase employs 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane in a biphasic water-organic system using potassium carbonate as the base [4]. The reaction mixture is heated to reflux temperature (100-105°C) and stirred for 7 hours to ensure complete conversion [4]. The organic layer containing 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is separated and washed with cold 5% aqueous sodium hydroxide to remove unreacted starting material [4]. This protocol achieves excellent chromatographic purity of 97.89% by HPLC analysis [4].

Subsequent halogen exchange converts the bromobutoxy intermediate to the desired iodobutoxy derivative. The halogen exchange mechanism involves nucleophilic substitution of bromide by iodide, typically facilitated by alkali metal iodides such as sodium iodide or potassium iodide in polar aprotic solvents . The reaction proceeds under mild conditions due to the greater nucleophilicity of iodide compared to bromide, driven by the favorable thermodynamics of the halogen exchange process [6].

Optimization of Reaction Parameters and Conditions

Systematic optimization of reaction parameters has been conducted to maximize yield and purity while minimizing reaction time and waste generation [4]. Temperature optimization studies reveal that reflux conditions (95-100°C) provide the optimal balance between reaction rate and selectivity [4]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and degradation.

Solvent system optimization has identified the water-organic biphasic system as superior to homogeneous organic solvents [4]. The biphasic system facilitates product isolation and enables efficient removal of inorganic byproducts through aqueous washing. The organic phase can employ various solvents including toluene, dichloromethane, or ethyl acetate, with toluene providing the best results in terms of yield and product purity.

Base optimization studies demonstrate that potassium carbonate provides superior results compared to sodium carbonate, cesium carbonate, or organic bases [4]. The optimal base loading is 1.5 equivalents relative to the phenolic starting material, providing sufficient driving force for complete deprotonation while minimizing excess reagent use.

Reaction time optimization reveals that 5 hours represents the optimal duration for the alkylation step [4]. Extended reaction times do not significantly improve yields but may increase the formation of bis-alkylated byproducts. Real-time monitoring by HPLC enables precise determination of reaction completion.

Alternative Synthetic Approaches

Modern synthetic chemistry has developed numerous alternative methodologies for quinolinone synthesis that offer advantages in terms of efficiency, selectivity, and environmental impact. These approaches often employ advanced catalytic systems and novel reaction mechanisms.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized quinolinone synthesis by enabling new bond-forming reactions under mild conditions with high selectivity [7]. Multiple catalytic systems have been developed for dihydroquinolinone construction, each offering unique advantages and mechanistic pathways.

Rhodium-Palladium-Copper Triple Catalyst System

A groundbreaking multicomponent multicatalyst reaction employs a rhodium-palladium-copper catalyst system for the one-pot synthesis of 3,4-dihydroquinolinones [8]. This methodology represents the first triple metal-catalyzed transformation in a single reaction vessel without intermediate workup [8]. The reaction sequence involves conjugate addition, amidation, and cyclization steps that are highly modular and divergent [8]. The protocol achieves yields ranging from 60-85% across diverse substrate combinations [8].

The mechanistic pathway involves initial rhodium-catalyzed conjugate addition, followed by palladium-catalyzed coupling and copper-mediated cyclization. Each metal catalyst operates independently while contributing to the overall transformation, demonstrating the power of cooperative catalysis in complex molecule synthesis.

Palladium-Catalyzed Cascade Reactions

Palladium-catalyzed cascade reactions provide efficient access to quinoline derivatives through denitrogenative addition followed by intramolecular cyclization [9]. The methodology employs o-aminocinnamonitriles with arylhydrazines under palladium catalysis with triflic acid as an additive [9]. The reaction proceeds at 90°C under oxygen atmosphere, achieving yields of 53-81% for various quinoline products [9].

The mechanism involves palladium-mediated metathesis with arylhydrazide to form palladiaziridine intermediates, followed by cyano group coordination and oxidative addition [9]. Subsequent carbopalladation and cyclization steps generate the quinoline products with concurrent nitrogen extrusion.

Iron-Catalyzed Carbon-Hydrogen Oxidation

Iron catalysis offers a sustainable approach to quinolinone synthesis through carbon-hydrogen bond oxidation [7]. The methodology employs o-alkylamino benzonitriles with Grignard reagents in the presence of iron(II) chloride and tert-butyl hydroperoxide [7]. Remarkably, the reaction proceeds at room temperature (25°C) in dimethyl sulfoxide, achieving yields of 43-86% [7].

The mechanism involves iron-catalyzed oxidation of the alkyl alpha-proton adjacent to the amino group, generating imine or iminium species that undergo nucleophilic cyclization. The mild reaction conditions and room temperature operation represent significant advantages for heat-sensitive substrates.

Manganese-Catalyzed Dehydrogenative Approaches

Manganese catalysis provides environmentally benign access to quinolines through dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides [7]. The reaction employs manganese pentacarbonyl bromide with appropriate ligands and potassium tert-butoxide as base [7]. The methodology achieves yields of 59-91% while generating hydrogen gas as the only byproduct [7].

The mechanistic pathway involves manganese-ligand cooperation for alcohol oxidation, followed by condensation with the amide and cyclization. The hydrogen evolution represents a sustainable aspect of this transformation, as the hydrogen gas can be captured and utilized.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) enable the assembly of complex quinolinone structures from simple starting materials in a single operation [10]. These transformations offer exceptional atom economy and synthetic efficiency by forming multiple bonds in one synthetic step.

Three-Component Quinoline Synthesis

A representative three-component approach combines aromatic amines, aromatic aldehydes, and phenylacetylene under catalytic conditions to generate quinoline derivatives [11]. The reaction employs potassium dodecatungstocobaltate trihydrate as catalyst under microwave irradiation, achieving excellent yields [11]. The methodology demonstrates selectivity for aromatic components over aliphatic analogues, providing synthetic control over product formation [11].

The mechanism involves initial imine formation between the amine and aldehyde, followed by alkyne activation and cycloaddition. The tungstocobaltate catalyst facilitates multiple mechanistic steps while maintaining high selectivity and efficiency.

Biginelli-Type Multicomponent Reactions

Biginelli-type multicomponent reactions provide access to dihydropyrimidinone derivatives that can serve as precursors for quinolinone synthesis [10]. These reactions combine aldehydes, beta-ketoesters, and urea derivatives under acidic catalysis to generate heterocyclic frameworks with biological activity [10].

The synthetic utility of Biginelli products extends beyond their direct biological applications, as they can undergo subsequent transformations to access quinolinone derivatives through ring expansion or rearrangement reactions.

Cascade/Tandem Reaction Approaches

Cascade and tandem reaction strategies enable rapid assembly of complex quinolinone structures through sequential bond-forming reactions [12]. These approaches minimize isolation steps and reduce waste generation while maximizing synthetic efficiency.

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool for cascade reactions involving terminal alkynes and nitrogen-containing substrates [12]. The methodology employs alpha-imino gold carbenes generated from terminal alkynes in combination with sulfilimines to construct indole and quinoline frameworks [12]. The reaction proceeds through intermolecular carbene generation followed by carbon-hydrogen annulation and subsequent alkyne activation [12].

The cascade process demonstrates remarkable selectivity and enables one-pot synthesis of complex heterocyclic scaffolds. The mild reaction conditions and functional group tolerance make this approach particularly attractive for medicinal chemistry applications.

Intramolecular Povarov Reactions

Intramolecular Povarov reactions provide efficient access to fused quinoline systems through aza-Diels-Alder cycloaddition [13]. The methodology employs o-propargylbenzaldehydes with N-aryl amines under thermal conditions without requiring external oxidants [13]. The reaction demonstrates high efficiency and broad substrate scope while operating under environmentally benign conditions [13].

The mechanism involves initial imine formation followed by intramolecular cycloaddition to generate the quinoline framework. The absence of external oxidants and the high atom economy make this approach particularly attractive from a green chemistry perspective.

Green Chemistry Considerations

The development of environmentally sustainable synthetic methodologies for quinolinone synthesis has become increasingly important as the pharmaceutical industry seeks to reduce its environmental footprint. Green chemistry principles provide a framework for evaluating and improving synthetic processes.

Atom Economy and Step Efficiency

Atom economy represents a fundamental metric for evaluating the efficiency of synthetic transformations, quantifying the fraction of reactant atoms that are incorporated into the desired product [14]. Traditional quinolinone synthesis methods often suffer from poor atom economy due to the formation of stoichiometric byproducts and the use of excess reagents.

Electrochemical Approaches

Electrochemical synthesis has emerged as a highly atom-economical approach for quinoline construction [15]. The electrochemically assisted Friedlander reaction achieves 74-81% atom economy while operating at mild temperatures (80°C) with minimal waste generation [15]. The method employs electric current to drive the transformation without requiring external oxidants or reducing agents, significantly improving the environmental profile [15].

The electrochemical approach eliminates hazardous reducing agents and operates under mild conditions with excellent atom economy. The methodology achieves an Eco-scale score of 68, indicating good environmental performance [15]. The absence of chemical oxidants and the use of renewable electrical energy make this approach particularly attractive for sustainable synthesis.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

Ring-closing carbonyl-olefin metathesis (RCCOM) represents another high atom economy approach for dihydroquinoline synthesis [16]. The hydrazine-catalyzed methodology achieves atom economies exceeding 90% by minimizing byproduct formation and operating through a catalytic mechanism [16]. The reaction employs N-prenylated 2-aminobenzaldehydes under mild heating conditions in alcoholic solvents [16].

The RCCOM approach demonstrates excellent functional group tolerance and enables the synthesis of structurally diverse dihydroquinolines. The catalytic nature of the transformation and the high atom economy make this methodology particularly attractive for large-scale synthesis.

Multicomponent Reaction Efficiency

Multicomponent reactions inherently offer superior atom economy compared to sequential synthetic approaches by forming multiple bonds in a single operation [10]. The three-component synthesis of quinolines achieves atom economies of 85-95% depending on the specific substrate combination [10]. The elimination of isolation and purification steps for intermediates further enhances the overall efficiency of these transformations.

Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on utilizing earth-abundant metals, recyclable catalysts, and environmentally benign reaction conditions. These approaches minimize the environmental impact while maintaining high synthetic efficiency.

Iron-Based Catalytic Systems

Iron catalysis offers significant advantages in terms of cost, toxicity, and environmental impact compared to precious metal catalysts [17]. Iron-catalyzed cross-dehydrogenative coupling provides access to quinoline-spiroquinazolinones using iron(III) chloride as catalyst with hydrogen peroxide and oxygen as environmentally friendly oxidants [17]. The reaction proceeds under mild conditions with broad functional group tolerance [17].

The iron-catalyzed methodology employs N-methylanilines as both methyl and methylene sources, demonstrating innovative substrate utilization [17]. The use of earth-abundant iron and benign oxidants makes this approach particularly attractive for sustainable synthesis.

Nanocatalytic Systems

Nanocatalysts provide unique advantages in terms of activity, selectivity, and recyclability for quinoline synthesis [18]. Magnetic iron oxide nanoparticles functionalized with organic ligands enable efficient quinoline synthesis with easy catalyst recovery through magnetic separation [18]. The nanocatalysts can be recycled multiple times with minimal loss of activity [18].

The high surface area and unique electronic properties of nanoparticles enable enhanced catalytic activity compared to bulk materials. The magnetic recovery system eliminates the need for filtration or centrifugation, simplifying product isolation and catalyst recycling.

Metal-Organic Framework Catalysts

Metal-organic frameworks (MOFs) represent a promising class of heterogeneous catalysts for sustainable organic synthesis [18]. IRMOF-3 functionalized with copper provides efficient catalysis for multicomponent quinoline synthesis under mild conditions [18]. The porous structure and high surface area of MOFs enable efficient mass transfer and substrate access to active sites [18].

The modular nature of MOF synthesis enables precise tuning of catalytic properties through ligand selection and metal node modification. The heterogeneous nature facilitates catalyst recovery and recycling, while the crystalline structure provides insights into catalytic mechanisms.

Environmentally Benign Solvents and Reagents

The selection of environmentally benign solvents and reagents represents a critical aspect of green synthetic methodology development. Traditional organic solvents often pose significant environmental and safety concerns, driving the development of sustainable alternatives.

Water as Reaction Medium

Water represents the most environmentally benign solvent for organic synthesis, offering advantages in terms of safety, cost, and environmental impact [19]. The use of water as reaction medium for quinoline synthesis has been demonstrated through various methodological approaches [19]. Aqueous reaction conditions often enable unique reactivity patterns and enhanced selectivity compared to organic solvents.

The "on-water" effect can accelerate certain organic reactions through hydrophobic interactions and enhanced mass transfer at the water-organic interface. This phenomenon has been exploited for carbon-carbon bond formation and heterocyclic synthesis under mild conditions.

Solvent-Free Conditions

Solvent-free synthesis eliminates the environmental impact associated with organic solvents while often providing enhanced reaction rates and selectivity [20]. Nanocatalyzed solvent-free synthesis of quinolines has been demonstrated using various heterogeneous catalysts under thermal conditions [20]. The absence of solvents simplifies product isolation and reduces waste generation [20].

The solvent-free approach often enables higher reaction concentrations and enhanced mass transfer, leading to improved reaction rates. The elimination of solvent recovery and waste treatment further enhances the environmental profile of these methodologies.

Ionic Liquids as Green Solvents

Ionic liquids represent a class of designer solvents with tunable properties and minimal vapor pressure [20]. These solvents have been employed for quinoline synthesis under various catalytic conditions, often providing enhanced selectivity and catalyst recyclability [20]. The non-volatile nature of ionic liquids eliminates solvent emissions and enables catalyst recycling through simple phase separation.

The ability to tune ionic liquid properties through cation and anion selection enables optimization of reaction conditions for specific transformations. The high thermal stability and wide electrochemical window of ionic liquids make them particularly suitable for challenging synthetic transformations.

Scale-up Feasibility and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat and mass transfer, safety, economic viability, and environmental impact. Successful scale-up demands systematic evaluation of reaction parameters and equipment design.

Heat Transfer and Temperature Control

Heat transfer limitations represent one of the most significant challenges in scaling up synthetic processes. Laboratory reactions benefit from high surface-to-volume ratios that enable rapid heat transfer, while industrial reactors have much lower surface-to-volume ratios that can lead to temperature gradients and hot spots [21].

The synthesis of 7-(4-iodobutoxy)-3,4-dihydroquinolin-2(1H)-one involves exothermic alkylation reactions that require careful temperature control to prevent side reactions and ensure product quality [4]. Industrial reactor design must incorporate adequate heat exchange capacity through enhanced jacket design, internal cooling coils, or external heat exchangers [21].

Temperature control becomes particularly critical for reactions involving alkylating agents, as excessive temperatures can promote elimination reactions and substrate degradation. The use of continuous flow reactors can provide superior temperature control compared to batch reactors due to enhanced heat transfer characteristics [22].

Mass Transfer and Mixing Considerations

Effective mixing is essential for ensuring homogeneous reaction conditions and preventing concentration gradients that can lead to side reactions or incomplete conversion [21]. The biphasic nature of many quinolinone synthesis protocols requires efficient interfacial mass transfer to achieve optimal reaction rates [4].

Industrial mixing systems must be designed to provide adequate agitation intensity while minimizing energy consumption and maintaining gentle conditions for sensitive substrates. The scale-up of mixing typically follows geometric similarity principles, but power-per-unit-volume often increases with scale to maintain equivalent mixing intensity [21].

The use of static mixers in continuous flow systems can provide excellent mixing with minimal energy consumption compared to mechanical agitation. These systems are particularly attractive for reactions requiring rapid mixing or precise residence time control [22].

Economic Viability and Cost Analysis

The economic viability of industrial quinolinone synthesis depends on multiple factors including raw material costs, energy consumption, waste treatment, and capital investment [24]. Comprehensive economic analysis must consider both direct manufacturing costs and indirect costs associated with environmental compliance and waste management.

The choice between direct iodobutane alkylation and the dibromobutane/halogen exchange approach involves trade-offs between raw material costs and process complexity [4]. While iodobutane is more expensive than dibromobutane, the direct approach eliminates the halogen exchange step and associated equipment costs.

Catalyst selection significantly impacts manufacturing costs, particularly for transition metal-catalyzed processes that employ precious metals [7]. The development of recyclable catalytic systems and earth-abundant metal alternatives can substantially reduce manufacturing costs while improving sustainability [18].

Environmental Impact and Waste Management

Industrial quinolinone production must comply with increasingly stringent environmental regulations while minimizing waste generation and environmental impact [25]. Life cycle assessment provides a comprehensive framework for evaluating the environmental profile of different synthetic approaches.

The transition to green synthetic methodologies can provide substantial environmental and economic benefits through reduced waste generation, lower energy consumption, and elimination of hazardous reagents [25]. The implementation of continuous processing technologies can further enhance environmental performance through improved efficiency and reduced environmental footprint [23].

Waste stream composition and treatment requirements significantly impact manufacturing costs and environmental compliance. The selection of synthetic methodologies that minimize waste generation and employ readily treatable waste streams provides both environmental and economic advantages [15].

XLogP3

Dates

Explore Compound Types